molecular formula C24H29NO5 B557330 Fmoc-N-Me-Thr(tBu)-OH CAS No. 117106-20-4

Fmoc-N-Me-Thr(tBu)-OH

Cat. No.: B557330
CAS No.: 117106-20-4
M. Wt: 411.5 g/mol
InChI Key: VIUVLZHFMIFLHU-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Self-Assembled Structures for Material Science and Nanotechnology

    Fmoc-N-Me-Thr(tBu)-OH can form self-assembled structures under varying concentration and temperature conditions. These structures, such as spheres, dumb-bell shapes, rods, and flower-like morphologies, have potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

  • Synthesis of Morpholine and Thiomorpholine Derivatives

    This compound is used in the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives. These derivatives have implications in the development of pharmaceuticals and bioactive molecules (Králová et al., 2017).

  • Synthesis of d-Allothreonine Derivatives

    It's instrumental in the synthesis of protected d-allothreonine derivatives, which are important in the synthesis of various bioactive compounds and pharmaceuticals (Kikuchi & Konno, 2013).

  • Peptide Synthesis

    this compound is used in the synthesis of peptides incorporating specific amino acid derivatives, which are important in biochemical research and drug development. For example, it's used in the synthesis of 3,5-difluorotyrosine-containing peptides for studying protein tyrosine phosphatases (Gopishetty et al., 2008).

  • Development of Novel Amino Acid Derivatives

    Research in asymmetric synthesis of amino acid derivatives suitable for solid-phase peptide coupling, like (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives, utilizes this compound (Tokairin et al., 2018).

  • Solid-Phase Peptide Synthesis

    It's applied in the solid-phase synthesis of peptides, particularly in the context of Fmoc/tBu strategy, a common methodology for peptide synthesis (Góngora-Benítez et al., 2012).

Mechanism of Action

Target of Action

Fmoc-N-Me-Thr(tBu)-OH, also known as (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid threonine during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the amino acid, while the tBu (tert-butyl) group protects the hydroxyl group of threonine . These protecting groups prevent unwanted reactions during the synthesis process .

Biochemical Pathways

The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis pathway . This pathway allows for the stepwise addition of amino acids to a growing peptide chain, with the Fmoc group being removed (deprotected) in each step to allow the next amino acid to be added .

Pharmacokinetics

For example, its solubility and stability can affect the efficiency of the peptide synthesis process .

Result of Action

The use of this compound in peptide synthesis results in the successful incorporation of the amino acid threonine into the growing peptide chain . After the synthesis is complete, the tBu protecting group is removed, leaving the threonine residue as part of the final peptide product .

Action Environment

The action of this compound is influenced by various environmental factors during the synthesis process. For example, the choice of solvent can affect the efficiency of the Fmoc deprotection and peptide bond formation steps . Additionally, the temperature and pH can influence the rate of these reactions .

Properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVLZHFMIFLHU-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426643
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-20-4
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117106-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the synthesis strategy described in this research for obtaining Fmoc-N-Me-Thr(tBu)-OH?

A1: The research introduces a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid functionality []. This approach allows for selective N-methylation on the amino acid while attached to the resin. The researchers successfully demonstrate this method by synthesizing this compound, a sterically hindered amino acid, with high yield and purity [].

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